

An In-depth Technical Guide to Dimethylchlorophosphite (CAS 813-77-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylchlorophosphite*

Cat. No.: *B15290410*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylchlorophosphite, with the Chemical Abstracts Service (CAS) registry number 813-77-4, is a highly reactive organophosphorus compound. It is also commonly known as dimethyl chlorophosphate or methyl phosphorochloridate. This colorless to pale yellow liquid serves as a crucial intermediate and phosphorylating agent in a variety of chemical syntheses. Its utility spans from the production of agrochemicals to the synthesis of complex molecules in pharmaceutical research and development. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers in the chemical and biomedical sciences.

Physicochemical Properties

The fundamental physical and chemical properties of **dimethylchlorophosphite** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	813-77-4	[1] [2]
Molecular Formula	C ₂ H ₆ ClO ₃ P	[1] [2]
Molecular Weight	144.49 g/mol	[2] [3]
Appearance	Colorless to pale yellow liquid	[4]
Density	1.315 - 1.34 g/mL at 25 °C	[1] [3]
Boiling Point	80 °C at 25 mmHg; 162.7 °C at 760 mmHg	[1] [3]
Refractive Index (n _{20/D})	1.398 - 1.413	[1] [3]
Flash Point	> 230 °F (> 113 °C) - closed cup	[1] [3]
Vapor Pressure	2.8 mmHg at 25 °C	[1]
Solubility	Soluble in many organic solvents; reacts with water.	[5]

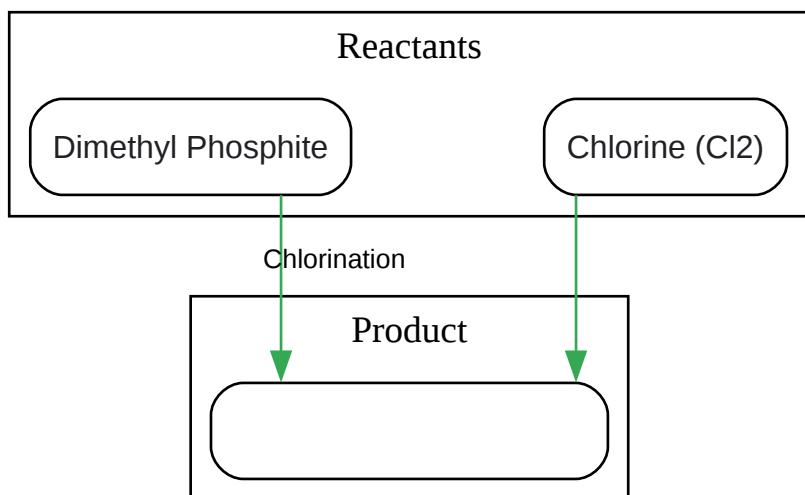
Safety and Handling

Dimethylchlorophosphite is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.[\[6\]](#) It is classified as very toxic and corrosive.[\[1\]](#)

Hazard Statements:

- Fatal if swallowed, in contact with skin, or if inhaled.[\[3\]](#)[\[5\]](#)
- Causes severe skin burns and eye damage.[\[3\]](#)[\[5\]](#)
- May be corrosive to metals.[\[7\]](#)[\[8\]](#)

Precautionary Measures:


- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[\[1\]](#)[\[9\]](#)

- Avoid breathing vapors or mist.[9]
- Keep away from moisture and incompatible materials such as acids, strong bases, and oxidizing agents.[6]
- In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[1][9]
- In case of accidental ingestion or inhalation, seek immediate medical advice.[1][9]

Hazard Classification	GHS Pictograms	Signal Word
Acute Toxicity (Oral, Dermal, Inhalation)		Danger
Skin Corrosion/Irritation	corrosive	
Serious Eye Damage/Eye Irritation	corrosive	

Synthesis

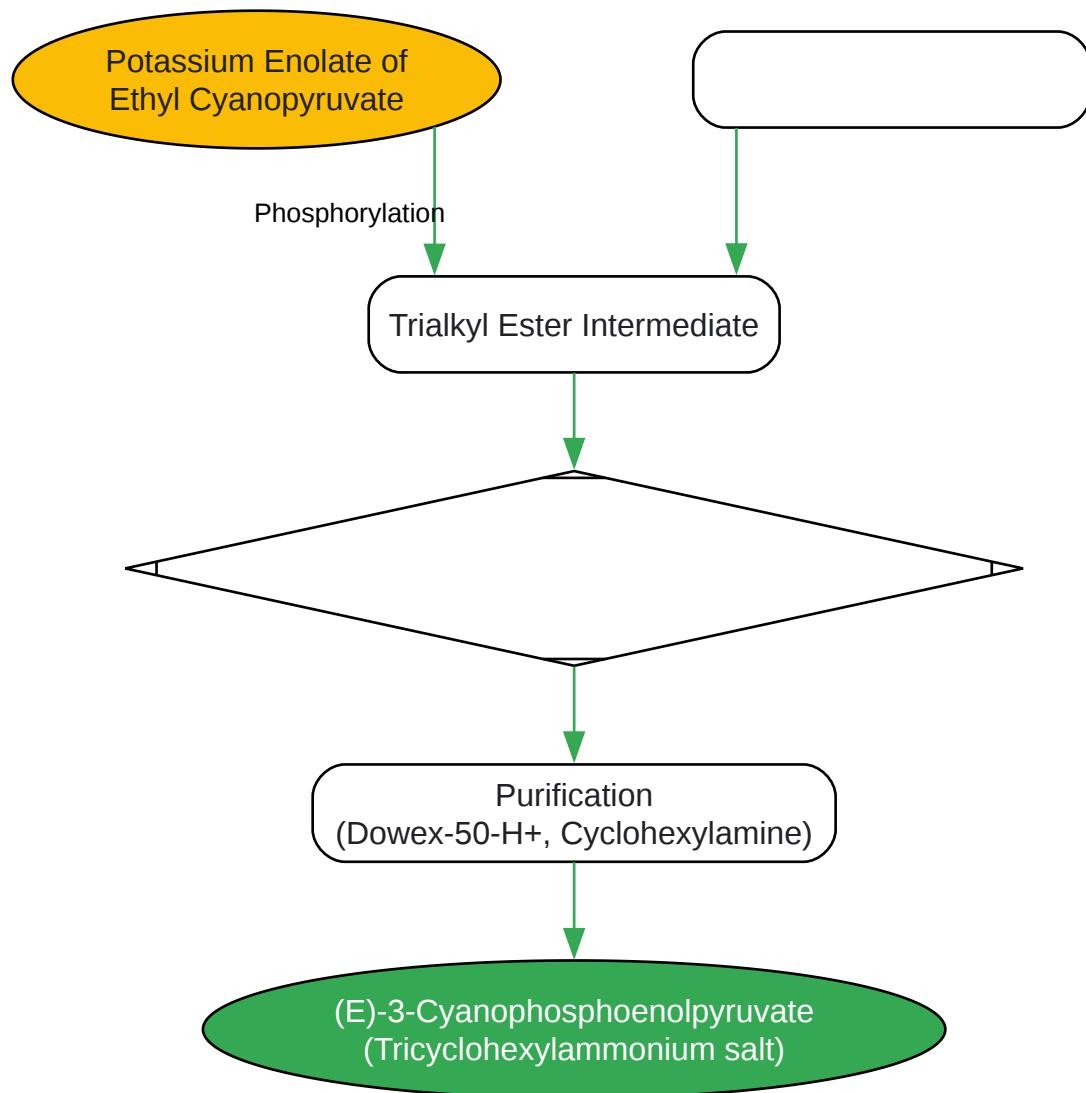
The industrial synthesis of **dimethylchlorophosphite** is primarily achieved through the chlorination of dimethyl phosphite.[5] This process involves the reaction of dimethyl phosphite with a chlorinating agent, such as chlorine gas, under controlled conditions.[5]

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **dimethylchlorophosphite**.

Chemical Reactivity and Applications

Dimethylchlorophosphite is a versatile reagent, primarily utilized for its ability to act as a phosphorylating agent. This reactivity is central to its application in the synthesis of a wide range of organic compounds.


Synthesis of Pesticides

A significant industrial application of **dimethylchlorophosphite** is in the manufacturing of organophosphorus insecticides.^[1] It serves as a key precursor in the synthesis of these compounds.

Phosphorylation Reactions in Organic Synthesis

Dimethylchlorophosphite is widely used in research laboratories for the phosphorylation of various functional groups, including alcohols and enolates.

Dimethylchlorophosphite is a key reagent in the synthesis of (E)-3-cyanophosphoenolpyruvate, a known inhibitor of several phosphoenolpyruvate-dependent enzymes.^[10] The reaction involves the treatment of the potassium enolate of ethyl cyanopyruvate with **dimethylchlorophosphite**.^[10]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (E)-3-Cyanophosphoenolpyruvate.

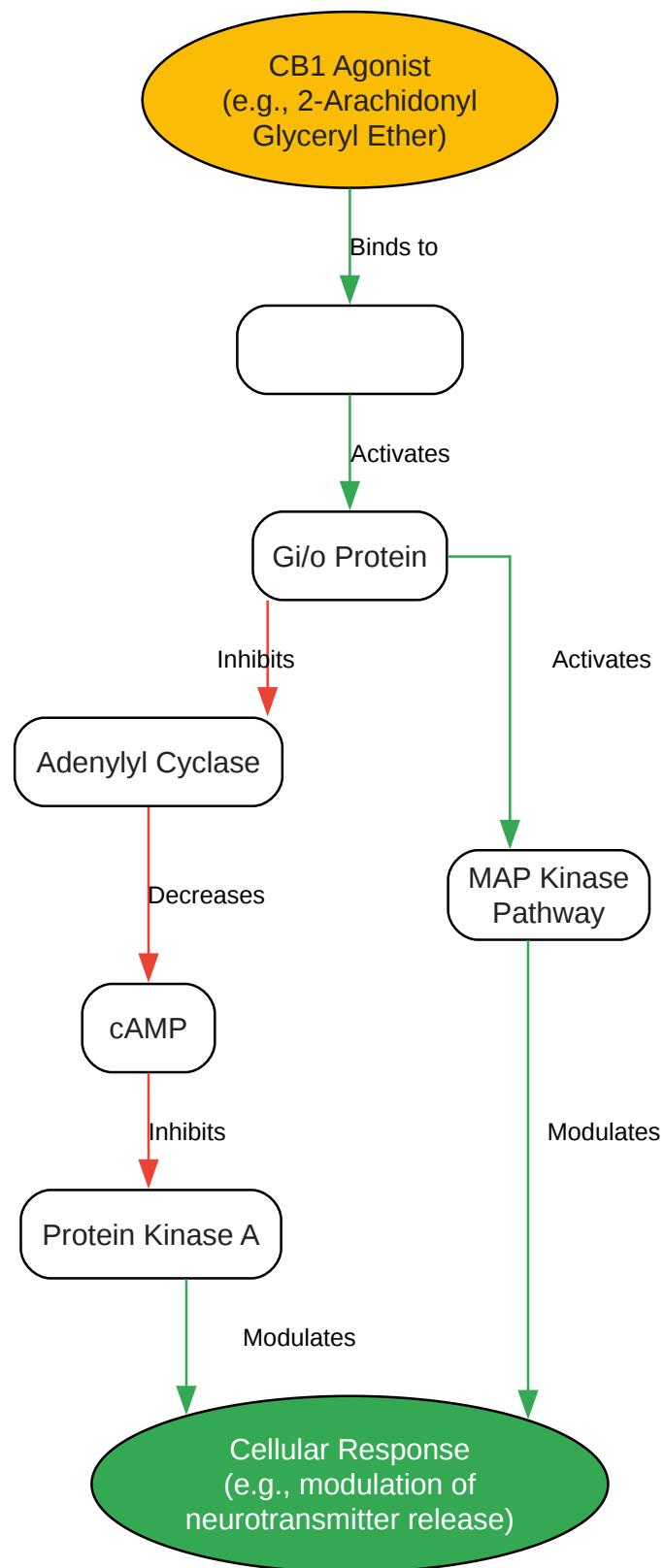
Experimental Protocol Outline (Based on available literature):[\[10\]](#)

- Enolate Formation: The potassium enolate of ethyl cyanopyruvate is prepared.
- Phosphorylation: The enolate is reacted with **dimethylchlorophosphite** to yield the corresponding trialkyl ester.
- De-esterification: The resulting ester is treated with bromotrimethylsilane followed by potassium hydroxide to remove the ester groups.

- Purification: The product is purified using Dowex-50-H⁺ resin and subsequently treated with cyclohexylamine to afford the tricyclohexylammonium salt of (E)-3-cyanophosphoenolpyruvate.

Dimethylchlorophosphite can be employed in the synthesis of mono- and diphosphate esters of 2-arachidonyl glyceryl ether (also known as noladin ether), an endogenous cannabinoid.^[3] 2-Arachidonyl glyceryl ether is an agonist of the cannabinoid CB1 receptor.^{[7][11]} The synthesis of phosphate esters of this molecule could be a strategy to modulate its solubility and pharmacokinetic properties.

Experimental Protocol Outline: A detailed experimental protocol for the direct phosphorylation of 2-arachidonyl glyceryl ether with **dimethylchlorophosphite** is not readily available in the searched literature. However, a general procedure for the phosphorylation of an alcohol using **dimethylchlorophosphite** would involve the following steps:


- Reaction Setup: The alcohol (2-arachidonyl glyceryl ether) is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
- Base Addition: A non-nucleophilic base (e.g., pyridine, triethylamine) is added to the solution to act as an acid scavenger.
- Phosphorylation: **Dimethylchlorophosphite** is added dropwise to the cooled reaction mixture.
- Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Relevance in Drug Development and Biological Research

The utility of **dimethylchlorophosphite** in drug development is primarily as a synthetic tool to create more complex molecules with potential therapeutic applications. Its role in the synthesis of derivatives of biologically active compounds like 2-arachidonyl glyceryl ether highlights its importance.

Cannabinoid Receptor Signaling

2-Arachidonyl glyceryl ether, which can be derivatized using **dimethylchlorophosphite**, is an agonist of the CB1 cannabinoid receptor.[7][11] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade.[12] This pathway is a significant target for drug development in areas such as pain management, appetite regulation, and neurological disorders.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Prostaglandin Biosynthesis | Semantic Scholar [semanticscholar.org]
- 6. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]
- 8. Inhibition of prostaglandin synthesis: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethylchlorophosphite (CAS 813-77-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15290410#dimethylchlorophosphite-cas-number-813-77-4-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com